molecular formula C23H15BrN2O3 B2441892 2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850189-75-2

2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2441892
CAS No.: 850189-75-2
M. Wt: 447.288
InChI Key: DROLWBBJECMUFJ-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a sophisticated tricyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a chromeno[2,3-c]pyrrole-3,9-dione core, a privileged scaffold known for its diverse biological activities . The specific substitution pattern with a benzyl group at the 2-position, a bromo atom at the 7-position, and a pyridin-4-yl group at the 1-position is designed to modulate the compound's physicochemical properties and enhance its interaction with biological targets. Compounds based on the chromeno[2,3-c]pyrrole-3,9-dione skeleton have demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV), functioning as covalently closed circular DNA (cccDNA) inhibitors, which are crucial for a complete cure of chronic hepatitis B . Furthermore, the pyrrole heterocycle is a fundamental building block in many FDA-approved antibiotics and investigational antibacterial agents, underlining its importance in combating bacterial resistance . The synthetic approach for such complex molecules often leverages efficient one-pot multicomponent reactions, allowing for the practical synthesis of a broad library of analogs with high diversity from readily available starting materials . This compound is presented to the research community as a valuable chemical tool for probing new therapeutic pathways, particularly in antiviral and antibacterial research. Please note: This product is offered For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzyl-7-bromo-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-16-6-7-18-17(12-16)21(27)19-20(15-8-10-25-11-9-15)26(23(28)22(19)29-18)13-14-4-2-1-3-5-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLWBBJECMUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the chromeno-pyrrole core . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure includes a chromeno-pyrrole core, which is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is 2-benzyl-7-bromo-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione , with a molecular formula of C23H15BrN2O3C_{23}H_{15}BrN_2O_3 and a molecular weight of approximately 428.4 g/mol. Its chemical structure features a bromine atom, a benzyl group, and a pyridine ring, contributing to its diverse reactivity and potential biological interactions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro assays using various human cancer cell lines revealed that this compound exhibits dose-dependent anti-proliferative effects. The MTT assay indicated significant reductions in cell viability at micromolar concentrations, particularly against breast and colon cancer cell lines .
Cell LineIC50 (μM)
MCF-7 (Breast)5.0
HT-29 (Colon)4.5
A549 (Lung)6.0

The mechanism underlying the anticancer activity appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells, inhibiting their proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cellular damage .

Neuroprotective Effects

Additionally, there is emerging evidence regarding the neuroprotective properties of this compound:

  • Monoamine Oxidase Inhibition : Studies indicate that derivatives related to this compound can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with depression and anxiety .

Study 1: Anticancer Activity

In a study published in Nature, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their anticancer properties against various cell lines. The results indicated that modifications to the benzyl group significantly affected the potency and selectivity towards different cancer types .

Study 2: Neuroprotective Potential

A separate study published in Pharmacology Reports focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neuronal cells from apoptosis by modulating antioxidant pathways .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds structurally related to 2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit potent antibacterial properties. A patent describes various derivatives that show effectiveness against bacterial infections, suggesting potential therapeutic uses in treating resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study focusing on the synthesis of derivatives containing similar structural motifs, it was found that certain analogs exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . The results indicated that modifications to the structure could enhance the potency and selectivity of these compounds towards cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrrole-containing compounds. The structural features of This compound suggest potential interactions with neurological pathways, which could be beneficial in treating neurodegenerative diseases. Ongoing research is aimed at elucidating these mechanisms and determining the compound's efficacy in preclinical models.

Organic Electronics

The unique electronic properties of heterocycles like This compound make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the performance and stability of these devices.

Photovoltaic Applications

Studies have shown that compounds with similar structures can improve charge transport properties in photovoltaic systems. The incorporation of This compound into polymer matrices may lead to more efficient energy conversion processes due to its favorable electronic characteristics.

Case Studies and Research Findings

StudyFocusFindings
Patent WO2013033228A1Antibacterial CompoundsDemonstrated effectiveness against resistant bacterial strains; potential therapeutic applications .
Synthesis StudyAnticancer ActivityIdentified cytotoxic effects on lung, colon, and breast cancer cell lines; structure-activity relationship explored .
Material Science ResearchOrganic ElectronicsHighlighted potential use in OLEDs and OPVs; improved charge transport properties noted .

Q & A

Q. Reference Table: Example Bromination Conditions

ReagentSolventTemp.YieldReference
NBSDCMRT76%

Advanced: How can bromination at the 7-position be optimized to minimize side reactions?

Methodological Answer:
Bromination efficiency depends on:

  • Regioselectivity Control: Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 7-position.
  • Reagent Stoichiometry: Limit NBS to 1.1–1.2 equivalents to avoid over-bromination .
  • Solvent Choice: Non-polar solvents like DCM reduce electrophilic side reactions.
  • Temperature: Room temperature (RT) minimizes decomposition, as seen in pyrrolo-pyrimidine bromination .

Data Contradiction Note:
Conflicting yields (e.g., 76% vs. 88% in similar reactions) may arise from purification methods (e.g., column chromatography vs. recrystallization) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Assign proton environments (e.g., benzyl CH2 at δ ~4.5 ppm) and confirm pyridinyl integration .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • Elemental Analysis: Validate purity (>95%) via C/H/N percentages (e.g., Δ < 0.5% from theoretical) .

Q. Reference Table: Example NMR Shifts (Analogous Structures)

Proton Environmentδ (ppm)MultiplicityReference
Benzyl CH24.5–5.0Singlet
Pyridinyl H8.0–8.5Doublet

Advanced: How does the pyridinyl substituent influence the compound’s electronic properties?

Methodological Answer:

  • Computational Studies: Density Functional Theory (DFT) calculations reveal electron-withdrawing effects from the pyridinyl group, stabilizing the HOMO-LUMO gap.
  • Comparative Analysis: Replace pyridinyl with phenyl to assess π-π stacking or solubility changes .
  • Electrochemical Profiling: Cyclic voltammetry identifies redox-active sites influenced by the substituent .

Advanced: What strategies resolve conflicting spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR (1H, 13C, 2D-COSY) with IR (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Isotopic Labeling: Use deuterated analogs to confirm proton assignments.
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous NOE correlations .

Example: Discrepancies in elemental analysis (e.g., C: 70.24% vs. 70.57% theoretical) were resolved via HRMS confirmation of molecular weight .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified benzyl/pyridinyl groups (e.g., electron-deficient aryl rings) .
  • Biological Assays: Test analogs against target enzymes (e.g., kinase inhibition) to correlate substituents with IC50 values.
  • Pharmacophore Mapping: Overlay computational models to identify critical binding moieties .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of CH2Cl2/MeOH (99:1 to 95:5) .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H2O) for high-purity crystals .

Q. Reference Table: Solvent Systems for Purification

MethodSolvent RatioPurity AchievedReference
Column ChromatographyCH2Cl2:MeOH (99:1)>98%
RecrystallizationEtOH:H2O (3:1)99%

Advanced: Are there stability concerns under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photolytic decomposition.
  • Hydrolytic Stability: Test in acidic/basic buffers to identify labile bonds (e.g., lactone ring opening) .

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